![molecular formula C6H6N4O B1418179 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol CAS No. 89418-10-0](/img/structure/B1418179.png)

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol

Übersicht

Beschreibung

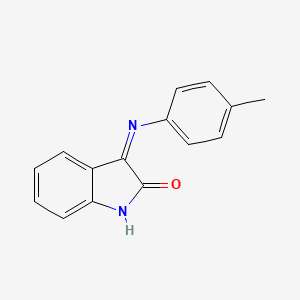

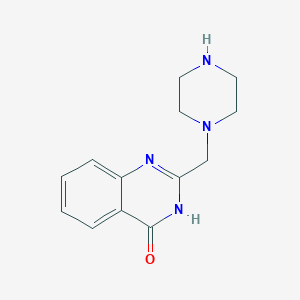

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is a compound with the molecular formula C6H6N4O . It is a member of the N-heterocyclic compounds and has a high impact in medicinal chemistry . It has a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .

Synthesis Analysis

The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol derivatives has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

The structural motif of 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol has a molecular weight of 150.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . Its Topological Polar Surface Area is 72.9 Ų .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol and its derivatives have shown potential antiviral activity . For example, azolo[5,1-c]-1,2,4-triazine-3-carbonitriles, a class of nitrile-containing derivatives of azoloazines, have been found to be effective against tick-borne encephalitis, Venezuelan equine encephalomyelitis, and eastern equine encephalomyelitis .

Antidiabetic Activity

These compounds have also been studied for their antidiabetic activity . The presence of an ethoxycarbonyl fragment in the pyrimidine ring has been associated with antidiabetic activity .

Anti-inflammatory Activity

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol and its derivatives have demonstrated anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticoagulant Activity

These compounds have shown anticoagulant activity . This suggests their potential use in the treatment of conditions that require anticoagulation .

Antimicrobial Activity

Pyrimidine scaffolds, which include 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol, have been found to have antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Anticancer Activity

Pyrimidine scaffolds have also shown anticancer activity . This suggests their potential use in the development of new anticancer drugs .

Synthesis of New Compounds

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol can be used in the synthesis of new compounds . For example, a one-step method for the synthesis of new 5-aminoazolo[1,5-a]pyrimidines has been developed using a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid .

Regioselectivity Studies

These compounds have been used in studies of regioselectivity of the azide-nitrile cycloaddition process in the series of 3,6-dicyanopyrazolopyrimidines .

Zukünftige Richtungen

The future directions of research on 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol could focus on the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . Further studies are needed to understand its mechanism of action and potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

7-amino-4H-pyrazolo[1,5-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-4-3-6(11)9-5-1-2-8-10(4)5/h1-3H,7H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGSNGVHVWEZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2NC(=O)C=C(N2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569529 | |

| Record name | 7-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol | |

CAS RN |

89418-10-0 | |

| Record name | 7-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

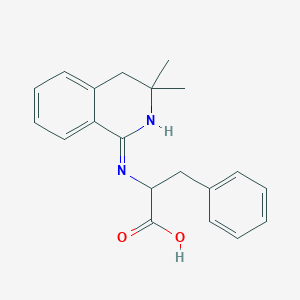

![Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1418096.png)

![ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate](/img/structure/B1418097.png)

![N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea](/img/structure/B1418104.png)

![6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B1418109.png)

![7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418111.png)

![(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1418113.png)

![ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate](/img/structure/B1418117.png)

![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)